![molecular formula C17H12BrNO3 B3917495 methyl 1-(3-bromobenzoyl)-1H-indole-3-carboxylate](/img/structure/B3917495.png)
methyl 1-(3-bromobenzoyl)-1H-indole-3-carboxylate
Overview
Description
Methyl 1-(3-bromobenzoyl)-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the indole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of methyl 1-(3-bromobenzoyl)-1H-indole-3-carboxylate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. The anti-inflammatory and antioxidant properties of the compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Methyl 1-(3-bromobenzoyl)-1H-indole-3-carboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, and reduce the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it has been found to possess antimicrobial activity against several bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 1-(3-bromobenzoyl)-1H-indole-3-carboxylate in lab experiments is its potent anticancer activity against several cancer cell lines. Additionally, it possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on methyl 1-(3-bromobenzoyl)-1H-indole-3-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, further research is needed to optimize the synthesis method of the compound to improve its yield and purity.
Scientific Research Applications
Methyl 1-(3-bromobenzoyl)-1H-indole-3-carboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and atherosclerosis. Additionally, it has been found to possess antimicrobial activity against several bacterial and fungal strains.
properties
IUPAC Name |
methyl 1-(3-bromobenzoyl)indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-22-17(21)14-10-19(15-8-3-2-7-13(14)15)16(20)11-5-4-6-12(18)9-11/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKMASQMTQBYDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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